A Technical Guide to the Structural Elucidation of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate
A Technical Guide to the Structural Elucidation of Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate
This guide provides an in-depth, methodology-focused exploration of the structural elucidation of ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate, a member of the versatile 2-aminothiophene class of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and materials science, serving as crucial building blocks for a wide range of biologically active molecules.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a practical framework that integrates synthesis with advanced spectroscopic analysis for unambiguous molecular characterization. Our approach emphasizes not just the procedural steps, but the underlying scientific rationale that ensures a self-validating and trustworthy elucidation process.
The Synthetic Foundation: Accessing the Target Molecule via the Gewald Reaction
The journey to structural elucidation begins with the synthesis of the target compound. The Gewald reaction is a powerful and efficient one-pot, multi-component synthesis method for creating highly substituted 2-aminothiophenes.[2][3] This reaction combines a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base, making it an ideal choice for generating our target molecule.[4][5]
For ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate, the specific precursors are 3-bromoacetophenone (the carbonyl component), ethyl cyanoacetate (the activated nitrile), and elemental sulfur.
Caption: The Gewald multicomponent reaction scheme for synthesis.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-bromoacetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and absolute ethanol (150 mL). Stir the mixture until all components are fully dissolved.
-
Addition of Reagents: Carefully add finely powdered elemental sulfur (0.1 mol). Subsequently, add diethylamine (20 mL) dropwise over 20 minutes while maintaining vigorous stirring. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux at approximately 55-65°C and maintain for 2-3 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) on silica gel plates.
-
Work-up: After completion, cool the mixture in an ice bath or refrigerate overnight to facilitate precipitation of the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.
-
Purification: The crude solid is purified by column chromatography on silica gel (100-200 mesh) using a hexane-ethyl acetate solvent system as the eluent.[6] The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final compound as a crystalline solid.
The Elucidation Workflow: An Integrated Spectroscopic Approach
Confirming the structure of a newly synthesized compound requires a multi-faceted analytical approach where different spectroscopic techniques provide complementary pieces of the structural puzzle.[7][8] Our workflow relies on the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Formula and Halogen Presence
Mass spectrometry is the first critical step, providing the molecular weight of the compound. For halogenated molecules, it offers a definitive signature through isotopic patterns.
Causality & Expertise: The presence of a bromine atom is a key structural feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units. This provides unequivocal evidence for the presence of bromine.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., 100-500 m/z).
Data Presentation: Expected Mass Spectrometry Data
| Property | Expected Value | Rationale |
| Molecular Formula | C₁₃H₁₂BrNO₂S | Based on reactants in the Gewald synthesis. |
| Monoisotopic Mass | 339.9772 u | Calculated for C₁₃H₁₂⁷⁹BrNO₂S. |
| [M+H]⁺ (⁷⁹Br) | ~340.98 m/z | Protonated molecule with the lighter bromine isotope. |
| [M+H]⁺ (⁸¹Br) | ~342.98 m/z | Protonated molecule with the heavier bromine isotope. |
| Isotopic Peak Ratio | ~1:1 | The characteristic natural abundance of ⁷⁹Br and ⁸¹Br. |
Infrared Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Causality & Expertise: For our target molecule, the most informative regions of the IR spectrum are the N-H stretching region (3500-3300 cm⁻¹) and the carbonyl (C=O) stretching region (1700-1650 cm⁻¹). The presence of a primary amine (-NH₂) is confirmed by two distinct stretching bands (symmetric and asymmetric), while a strong absorption in the carbonyl region confirms the ester group.[10] An intramolecular hydrogen bond between one of the N-H protons and the ester carbonyl oxygen is expected, which can cause a red shift (lower frequency) and broadening of these bands.[11][12]
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Mix ~1 mg of the purified compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| ~3100 | C-H Aromatic & Thiophene Stretch | Ar-H & Thiophene-H |
| 2980 - 2850 | C-H Aliphatic Stretch | Ethyl group (-CH₂, -CH₃) |
| ~1670 | C=O Stretch | Ester Carbonyl |
| ~1600, ~1470 | C=C Stretch | Aromatic & Thiophene Rings |
| ~1250 | C-O Stretch | Ester |
| ~1030 | C-S Stretch | Thiophene Ring |
NMR Spectroscopy: Assembling the Molecular Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[13][14]
Causality & Expertise: We use ¹H NMR to determine the types and connectivity of protons and ¹³C NMR to identify all unique carbon environments. The chemical shifts (δ), integration values, and coupling constants (J) are all critical pieces of evidence. For the 3-bromophenyl group, a complex splitting pattern is expected in the ¹H NMR spectrum, which is characteristic of a 1,3-disubstituted aromatic ring. The absence of coupling for the thiophene proton confirms its position at C-5, adjacent to the sulfur atom and the substituted C-4 position.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Record the proton NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Record the carbon NMR spectrum. A proton-decoupled experiment is standard to produce singlets for all carbon atoms, simplifying the spectrum.
Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.60 | t (J ≈ 1.8 Hz) | 1H | Ar-H (H-2') | Singlet-like or narrow triplet due to meta-coupling. |
| ~7.45 - 7.35 | m | 2H | Ar-H (H-4', H-6') | Complex multiplet from ortho and meta couplings. |
| ~7.25 | t (J ≈ 7.8 Hz) | 1H | Ar-H (H-5') | Triplet due to coupling with two ortho protons. |
| ~6.85 | s | 1H | Thiophene-H (H-5) | Singlet, no adjacent protons to couple with. |
| ~5.90 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |
| 4.25 | q (J ≈ 7.1 Hz) | 2H | -OCH₂CH₃ | Quartet due to coupling with 3 adjacent methyl protons. |
| 1.35 | t (J ≈ 7.1 Hz) | 3H | -OCH₂CH₃ | Triplet due to coupling with 2 adjacent methylene protons. |
Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.0 | C=O | Ester carbonyl carbon, deshielded. |
| ~164.0 | C-2 (Thiophene) | Carbon attached to the electron-donating amino group. |
| ~140.0 | C-4 (Thiophene) | Quaternary carbon attached to the bromophenyl group. |
| ~137.5 | C-1' (Aromatic) | Quaternary carbon attached to the thiophene ring. |
| ~132.0 | C-3' (Aromatic) | Quaternary carbon attached to bromine (C-Br). |
| ~130.5 - 128.0 | Ar-CH | Aromatic CH carbons. |
| ~122.5 | C-5' (Aromatic) | Aromatic CH carbon. |
| ~107.0 | C-5 (Thiophene) | Thiophene CH carbon. |
| ~103.0 | C-3 (Thiophene) | Quaternary carbon attached to the ester group. |
| ~60.0 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~14.5 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Final Confirmation: Integrating the Spectroscopic Evidence
The final step is to synthesize all data points into a single, coherent structural assignment.
-
MS Data: Confirms the molecular formula C₁₃H₁₂BrNO₂S and, crucially, the presence of one bromine atom via the M+/M+2 isotopic pattern.
-
IR Data: Verifies the presence of the primary amine (-NH₂) and the ester carbonyl (C=O) functional groups.
-
¹³C NMR Data: Shows 13 distinct carbon signals, matching the molecular formula. The chemical shifts are consistent with a highly substituted aromatic/heterocyclic system, an ester, and an ethyl group.
-
¹H NMR Data: Provides the definitive framework. The integration values (4 aromatic H, 1 thiophene H, 2 NH₂ H, and 5 ethyl H) sum to the 12 protons in the formula. The splitting patterns—a complex multiplet for the 1,3-disubstituted phenyl ring, a quartet-triplet system for the ethyl group, and singlets for the thiophene and amine protons—perfectly match the proposed structure of ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate.
Caption: Final confirmed structure with key NMR assignments.
This integrated analysis, where each piece of data corroborates the others, provides an unassailable confirmation of the molecular structure, fulfilling the highest standards of scientific integrity.
References
-
Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]
-
Pasha, Dr. Shaik. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. Available at: [Link]
-
Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate. Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Available at: [Link]
-
SpectraBase. (n.d.). Ethyl 2-[(3-chloropropanoyl)amino]-4-phenyl-3-thiophenecarboxylate. Available at: [Link]
-
Elyashberg, M. (n.d.). Computer- Based Structure Elucidation from Spectral Data. Wiley. Available at: [Link]
-
Pemberton, R. P., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Organic Chemistry Explained. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. Available at: [Link]
-
CCDC. (n.d.). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. MDPI. Available at: [Link]
-
Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Sice, J. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. Available at: [Link]
-
Iranian Chemical Society. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]
-
Sabat, M., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
-
Narender, P., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. IJPSCR. Available at: [Link]
-
eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Available at: [Link]
-
Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available at: [Link]
-
Végh, D. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
-
Pemberton, R. P., & Tantillo, D. J. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for "A facile three-component one-pot synthesis of...". Available at: [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Available at: [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. youtube.com [youtube.com]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. jchps.com [jchps.com]
